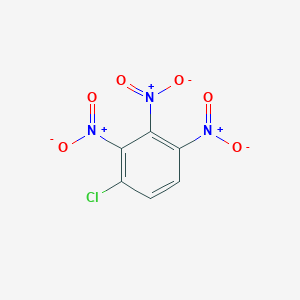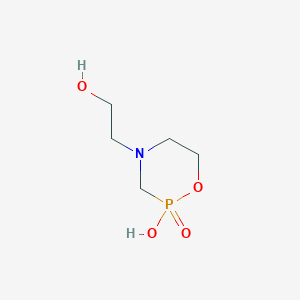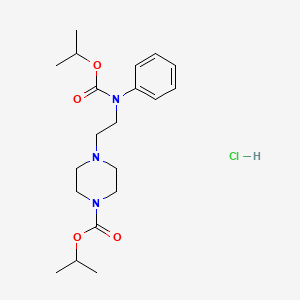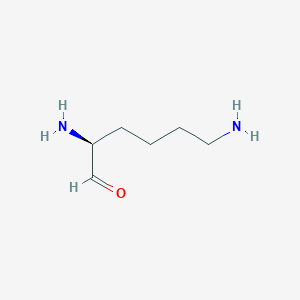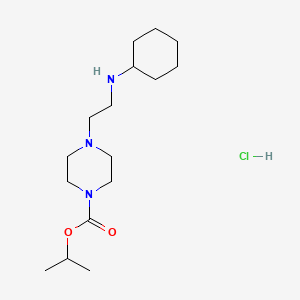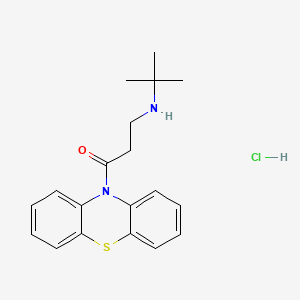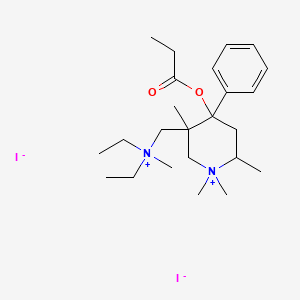
Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide is a complex organic compound that belongs to the class of piperidinium salts. These compounds are known for their stability and versatility in various chemical reactions. The presence of multiple functional groups in its structure makes it a valuable compound in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidinium Ring: The piperidinium ring is formed through a cyclization reaction involving a suitable precursor, such as a diethylmethylammonium salt.
Functionalization: The introduction of the phenyl and propionyloxy groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to ensure high yields.
Final Assembly:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the diiodide groups can be replaced with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Aplicaciones Científicas De Investigación
Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidinium Salts: These compounds have a similar structure but with a five-membered ring instead of a six-membered piperidinium ring.
Quinuclidinium Salts: These compounds feature a bicyclic structure, providing different reactivity and stability profiles.
Ammonium Salts: These are simpler analogs with a single nitrogen atom, lacking the complexity and functionality of piperidinium salts.
Uniqueness
Piperidinium, 5-(diethylmethylammoniomethyl)-4-phenyl-4-propionyloxy-1,1,2,5-tetramethyl-, diiodide stands out due to its unique combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.
Propiedades
Número CAS |
28866-36-6 |
|---|---|
Fórmula molecular |
C24H42I2N2O2 |
Peso molecular |
644.4 g/mol |
Nombre IUPAC |
diethyl-methyl-[(1,1,3,6-tetramethyl-4-phenyl-4-propanoyloxypiperidin-1-ium-3-yl)methyl]azanium;diiodide |
InChI |
InChI=1S/C24H42N2O2.2HI/c1-9-22(27)28-24(21-15-13-12-14-16-21)17-20(4)25(6,7)18-23(24,5)19-26(8,10-2)11-3;;/h12-16,20H,9-11,17-19H2,1-8H3;2*1H/q+2;;/p-2 |
Clave InChI |
RTBWQBGCWSUVSX-UHFFFAOYSA-L |
SMILES canónico |
CCC(=O)OC1(CC([N+](CC1(C)C[N+](C)(CC)CC)(C)C)C)C2=CC=CC=C2.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


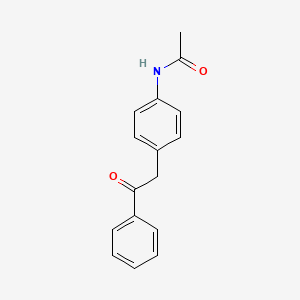
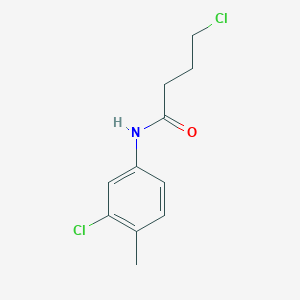
![4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzoic acid](/img/structure/B14697451.png)


